molecular formula C16H29NO4 B1605796 Curassavine CAS No. 68385-70-6

Curassavine

Cat. No. B1605796
CAS RN: 68385-70-6
M. Wt: 299.41 g/mol
InChI Key: VBLBKKUAYMFOAG-UHFFFAOYSA-N
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Description

Curassavine is a natural alkaloid compound . It is derived from the stem bark of the vine Ervatamia divaricata and the herbs of Zanthoxylum simulans Hance . It is also the major alkaloid of Heliotropium curassavicum Linn .


Synthesis Analysis

Curassavine is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) . This is the first example of a monocarboxylic necic acid with a C8 skeleton .


Molecular Structure Analysis

The molecular formula of Curassavine is C16H29NO4 . Its molecular weight is 299.41 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Curassavine molecule .


Chemical Reactions Analysis

The major alkaloids of Heliotropium curassavicum Linn, including Curassavine, are shown to be esters of trachelanthamidine . The minor alkaloids, coromandalin and heliovicine, are esters of trachelanthamidine with (+)-viridifloric and (–)-trachelanthic acids, respectively .


Physical And Chemical Properties Analysis

Curassavine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Chemical Composition and Structure

  • Curassavine, the major alkaloid found in Heliotropium curassavicum Linn., is characterized as an ester of trachelanthamidine with homoviridifloric acid. This structure represents the first example of a monocarboxylic necic acid with a C8 skeleton. Additionally, related minor alkaloids, coromandalin and heliovicine, are identified as esters of trachelanthamidine with different acids (Mohanraj et al., 1978).
  • Further studies also confirm the presence of other alkaloids in Heliotropium curassavicum, including curassavine as an ester of trachelanthamidine with curassavic acid. This diversity of alkaloids showcases the complex chemical nature of the plant (Subramanian et al., 1980).

Medicinal Applications

  • The study of traditional medicinal plants, including Asclepias curassavica, has demonstrated significant antioxidant and antiproliferative activities. These findings highlight the potential of curassavine and related compounds in developing effective cancer treatments, particularly in inducing apoptosis in cancer cell lines (Baskar et al., 2012).

Pharmacological Properties

  • Curassavine's pharmacological properties are further explored in studies evaluating the pro-coagulant and thrombin-like activities of cysteine proteases from Asclepias curassavica latex. This research underlines the potential of curassavine in therapeutic applications for blood coagulation and wound healing (Shivaprasad et al., 2009).

Genetic and Reproductive Studies

  • In reproductive biology, the study of Varronia curassavica reveals its typical outcrossed species characteristic and functional self-incompatibility mechanisms. Understanding the reproductive strategies of medicinal plants like Varronia curassavica is crucial for conservation and sustainable use (Hoeltgebaum et al., 2017).

Phytochemical Analysis

  • The analysis of bioactive compounds in Asclepias Curassavica using gas chromatography-mass spectroscopy has identified a range of phytochemical compounds. These findings are essential for understanding the plant's pharmacological potential and for the development of natural medicinal formulations (Dhiman, 2018).

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBKKUAYMFOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987936
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester

CAS RN

68385-70-6, 82398-74-1
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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